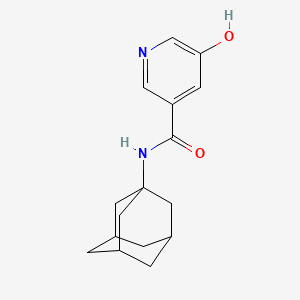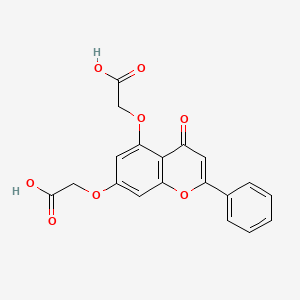
Flavodic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavodic acid is a member of flavones.
Aplicaciones Científicas De Investigación
Flavonoid Metabolism in Plants : Flavonoid biosynthesis is a key area in the study of plant secondary metabolism. Diverse plant systems have been utilized to understand flavonoid metabolism, contributing significantly to our knowledge in this field (Winkel-Shirley, 2001).
Antibacterial Properties : Flavonoids possess antibacterial properties, with studies showing moderate to relatively low biological activity against pathogenic bacteria. These compounds are generally more effective against Gram-negative bacteria (Adamczak, Ożarowski, & Karpiński, 2019).
Antimicrobial Activity : Flavonoids demonstrate antimicrobial properties, including antifungal, antiviral, and antibacterial activities. Investigations into their structure and antibacterial mechanisms have shown promising leads for developing novel antimicrobial agents (Cushnie & Lamb, 2005).
Effects on Rumen Fermentation and Animal Performance : In cattle, flavonoids can improve rumen fermentation and reduce the incidence of rumen acidosis, partially by increasing lactate-consuming microorganisms in the rumen (Balcells et al., 2012).
Pharmacological Potency : Flavonoids have high pharmacological potency and have been used historically in various human diseases. Their potential as therapeutic agents is significant, though they require further clinical experimentation (Havsteen, 1983).
In Vivo Imaging for Research : Flavonoids' potential as novel therapies for diseases can be studied using in vivo fluorescence imaging, providing insights into their therapeutic activities (Ferrara & Thompson, 2019).
Antioxidant Activity : Flavonoids act as antioxidants in plants and have shown potential in various biological activities, including antiallergenic, antiviral, anti-inflammatory, and vasodilating actions (Pietta, 2000).
Inflammatory and Heart Disease Prevention : The effects of plant flavonoids on mammalian cells imply potential applications in preventing inflammatory reactions and heart disease (Middleton, Kandaswami, & Theoharides, 2000).
Nutraceuticals and Diet : Flavonoids are important components in nutraceuticals and diets, such as the Mediterranean diet, due to their antioxidant properties and role in wellness (Marina, 2012).
Flavonoid Derivative Synthesis : Microorganisms can be used to produce novel flavanones and dihydroflavonols from aromatic acrylic acids, showing flavonoids' broad substrate specificity (Chemler, Yan, Leonard, & Koffas, 2007).
Propiedades
Número CAS |
37470-13-6 |
|---|---|
Nombre del producto |
Flavodic Acid |
Fórmula molecular |
C19H14O8 |
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
2-[5-(carboxymethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C19H14O8/c20-13-8-14(11-4-2-1-3-5-11)27-16-7-12(25-9-17(21)22)6-15(19(13)16)26-10-18(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24) |
Clave InChI |
IGCSSLDDCHLXGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)O)OCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)O)OCC(=O)O |
Otros números CAS |
37470-13-6 |
Números CAS relacionados |
13358-62-8 (di-hydrochloride salt) |
Sinónimos |
2-phenyl-5,7-dioxyacetate-benzo- gamma-pyrone 2-phenyl-gamma-benzopyrone-5,7-dioxyacetate flavodic acid flavodic acid sodium salt flavodic acid, disodium salt Intercyton Pericel |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphinothioyl] hydrogen phosphate](/img/structure/B1211803.png)
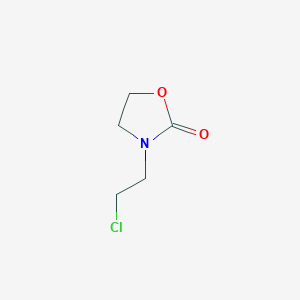
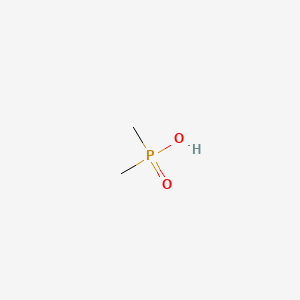
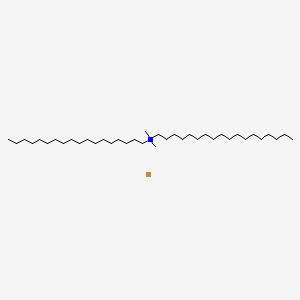
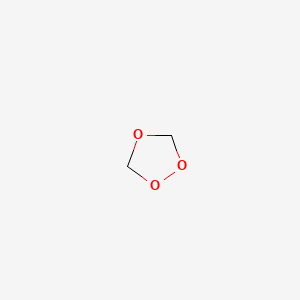
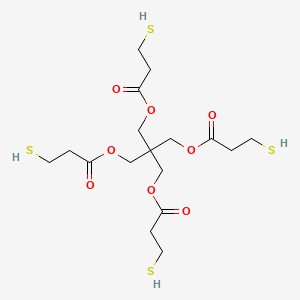

![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)
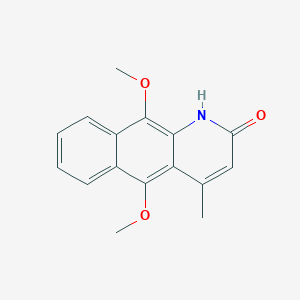
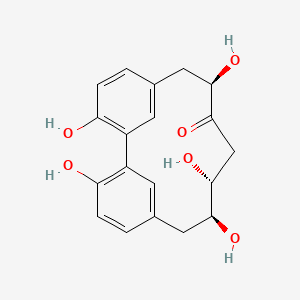
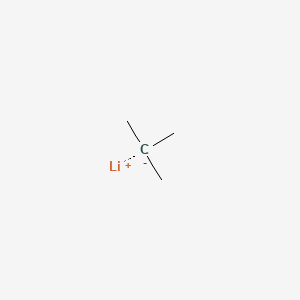
![ethanone, 1-[(2R,4aS,4bR,7S,8aR)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxy-](/img/structure/B1211818.png)
